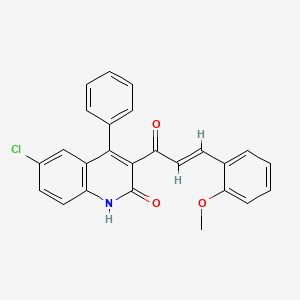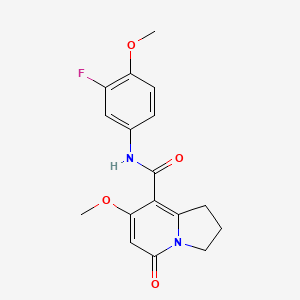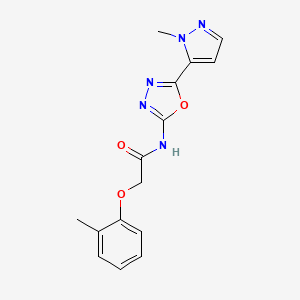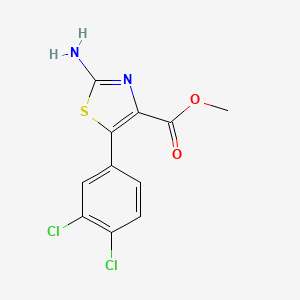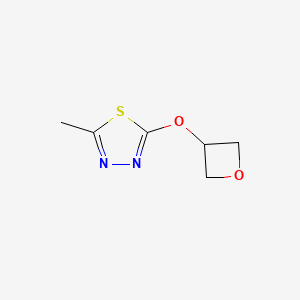
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and an oxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with an oxetane derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride at 60°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of alkylated or aminated derivatives.
科学的研究の応用
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Studied for its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
作用機序
The mechanism of action of 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cell survival, leading to cell death. The compound’s oxetane ring can form covalent bonds with nucleophilic sites in proteins, disrupting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Methyl-1,3,4-thiadiazole: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
5-(Oxetan-3-yloxy)-1,3,4-thiadiazole: Lacks the methyl group, which can affect its steric and electronic properties.
Uniqueness
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is unique due to the presence of both the methyl group and the oxetane ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
特性
IUPAC Name |
2-methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4-7-8-6(11-4)10-5-2-9-3-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMQEPIVDWMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
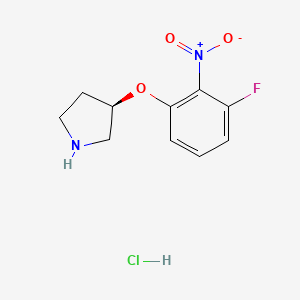
![1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride](/img/structure/B2544195.png)
![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)
![2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid](/img/structure/B2544200.png)
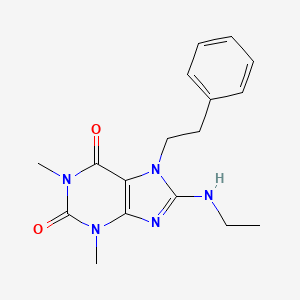
![1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride](/img/structure/B2544203.png)
![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2544204.png)
![3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate](/img/structure/B2544205.png)
![5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2544207.png)
![2-Chloro-N-[3-fluoro-5-[(1-methylsulfonylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B2544209.png)
